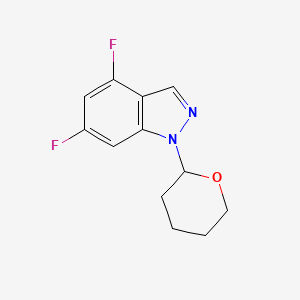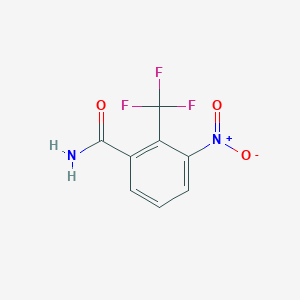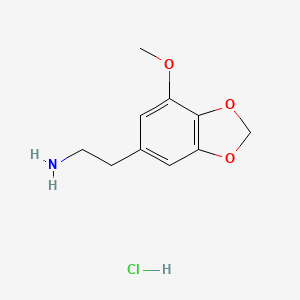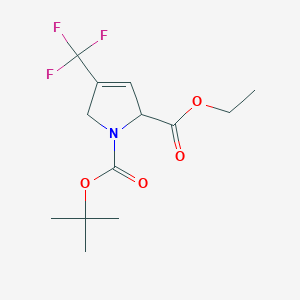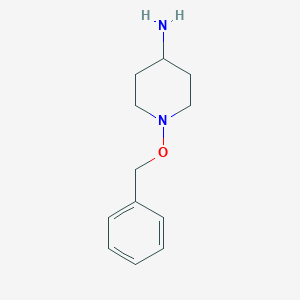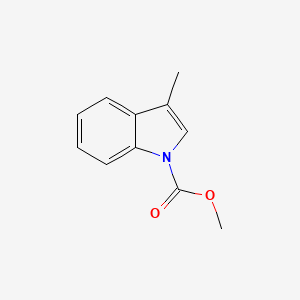
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the preparation of 4-amino-2-trifluoromethyl benzonitrile, which can be synthesized from m-trifluoromethyl fluorobenzene through positioning bromination, cyano group replacement, and aminolysis substitution . The intermediate is then subjected to further reactions to introduce the chloropropanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of readily available reagents such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, cuprous cyanide, and liquid ammonia is common in the preparation process . The process is designed to minimize the use of strong acids and hazardous materials, making it more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloropropanone groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-trifluoromethyl benzonitrile: A precursor in the synthesis of the target compound.
9,9-bis(4-(4-amino-2-trifluoromethylphenoxy)phenyl)fluorene: Another fluorinated compound with similar structural features.
Uniqueness
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C10H9ClF3NO |
|---|---|
Peso molecular |
251.63 g/mol |
Nombre IUPAC |
1-[4-amino-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(11)7-3-2-6(15)4-8(7)10(12,13)14/h2-4,9H,15H2,1H3 |
Clave InChI |
FJWMCTRNVJLDTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)N)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


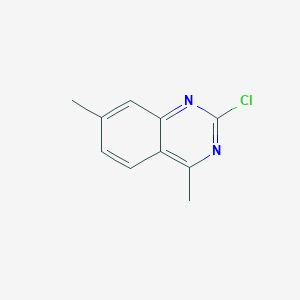

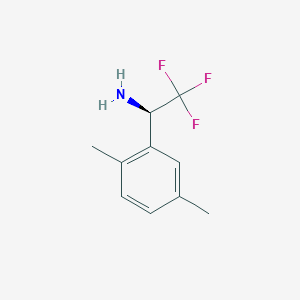

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
